molecular formula C15H19F3N2O5 B5205368 (3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid

(3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid

Cat. No.: B5205368
M. Wt: 364.32 g/mol
InChI Key: AFRZOYTYDTZVSD-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring attached to a methanone group, which is further substituted with a 3,5-dimethoxyphenyl group. The presence of 2,2,2-trifluoroacetic acid adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone typically involves the reaction of 3,5-dimethoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding affinities.

Medicine

In medicine, (3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methanone group can form hydrogen bonds with target proteins, enhancing the binding affinity. The trifluoroacetic acid moiety can increase the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethoxyphenyl)acetic acid
  • 3,4,5-Trimethoxyphenylacetic acid
  • Methyl 3,5-dihydroxyphenylacetate

Uniqueness

(3,5-Dimethoxyphenyl)-piperazin-1-ylmethanone stands out due to the presence of the piperazine ring and the trifluoroacetic acid moiety. These features confer unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. Additionally, the combination of these functional groups allows for a broader range of applications in various scientific fields.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.C2HF3O2/c1-17-11-7-10(8-12(9-11)18-2)13(16)15-5-3-14-4-6-15;3-2(4,5)1(6)7/h7-9,14H,3-6H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRZOYTYDTZVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCNCC2)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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